REACTION_CXSMILES
|
[NH2:1][C:2]1(O)[CH:7]=[CH:6]C(OC)=C[CH2:3]1.[C:11]([O:14][C:15](=O)[CH3:16])(=O)C.[C:18]([O-])(=[O:20])[CH3:19].[Na+].[OH2:23]>Cl>[OH:23][C:7]1[CH:6]=[CH:16][C:15]([O:14][CH3:11])=[CH:3][C:2]=1[NH:1][C:18](=[O:20])[CH3:19] |f:2.3|
|
Name
|
compound
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1(CC=C(C=C1)OC)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
813 μL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture is homogenised
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
STIRRING
|
Details
|
After stirring the mixture for 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
DISSOLUTION
|
Details
|
The solid is subsequently dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)OC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |